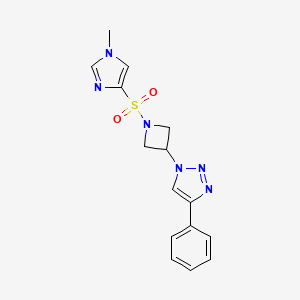![molecular formula C20H18FN3O2 B2745335 4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-73-1](/img/structure/B2745335.png)
4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
BenchChem offers high-quality 4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors can selectively target tumor cells, offering a promising approach for cancer therapy. The compound has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, indicating its potential as a novel therapeutic agent in oncology .
Anti-Angiogenic Therapy
Angiogenesis, the formation of new blood vessels, is a process often hijacked by tumors to ensure their growth and survival. The subject compound has demonstrated significant antiangiogenic activity, which could be leveraged to starve tumors of their blood supply . This activity is mediated through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key molecule in angiogenesis .
Antiproliferative Agent
In addition to its role in inhibiting angiogenesis, this compound has also been evaluated for its antiproliferative effects against a panel of human tumor cell lines. It has shown promising results, particularly against breast cancer cell lines, suggesting its utility in preventing the spread of cancerous cells .
Apoptosis Induction
The ability to induce apoptosis, or programmed cell death, is a valuable trait in cancer treatment. This compound has been found to significantly increase apoptosis in certain cancer cell lines, which could lead to the development of more effective cancer therapies .
Cell Cycle Arrest
By halting the cell cycle, this compound can prevent the proliferation of cancer cells. It has been observed to cause cell cycle arrest at the S phase in specific cancer cell lines, which is a crucial step in limiting tumor growth .
Caspase Activation
Caspases are enzymes that play a vital role in the execution phase of cell apoptosis. The compound has been reported to increase the level of caspase-3 in certain cancer cell lines, thereby enhancing the apoptotic process .
Antifungal and Antibacterial Applications
The pyrrole subunit, which is part of the compound’s structure, is known for its applications in creating therapeutically active compounds with antifungal and antibacterial properties. This suggests potential research avenues for the compound in treating infectious diseases .
Cholesterol-Lowering Drugs
Compounds with a pyrrole structure have been utilized in the development of cholesterol-lowering drugs. While the specific compound has not been directly linked to this application, its structural similarity to known cholesterol-lowering agents points to possible research interest in this area .
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overexpressed . The compound’s fluorophenyl and phenethyl groups likely contribute to its binding affinity for CDK2 .
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . By disrupting the cell cycle, the compound can inhibit the proliferation of cells, particularly cancer cells . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
For instance, they often have a molecular weight less than 400 and a ClogP value less than 4, which are favorable properties for drug-likeness and bioavailability .
Result of Action
The compound’s inhibition of CDK2 leads to significant alterations in cell cycle progression . This can result in the arrest of the cell cycle and the induction of apoptosis in cells, particularly in cancer cells where CDK2 is often overexpressed . This makes the compound a potential candidate for cancer treatment .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound may affect its binding affinity for its target, potentially decreasing its antitubercular activity . Additionally, the presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the active site of the enzyme .
特性
IUPAC Name |
4-(2-fluorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-15-9-5-4-8-14(15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDHXZWEWUAMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

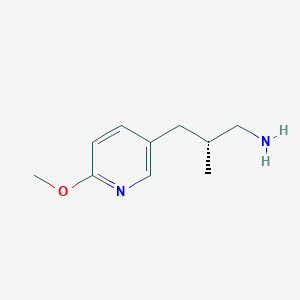
![N1-(2-morpholinoethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2745256.png)
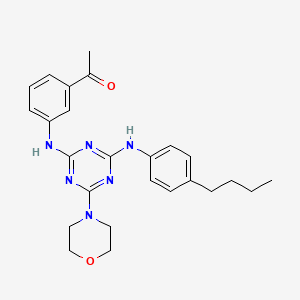

![N-(3-acetamidophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2745260.png)
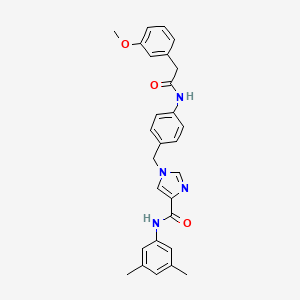


![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)
![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)
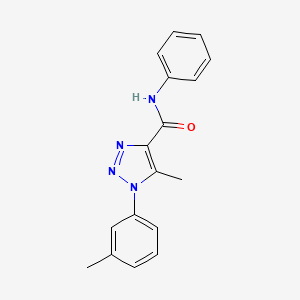
![2-[(4-Ethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2745273.png)
